Methyl 4-cyano-5-fluoro-2-methylbenzoate

HDAC inhibition Epigenetics Cancer research

In HDAC SAR programs, regioisomeric mismatches can reduce potency >7-fold. Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS 1427377-85-2) is the validated 1,2,4,5-tetrasubstituted scaffold delivering IC50 119 nM-7.3× more potent than its ethyl ester analog. • Validated heterocyclic synthesis: 24% isolated yield (NH4Cl/DMF, 120°C, 24 h) • Three orthogonal functional handles (CN, F, CO2Me) for chemoselective derivatization • Patent-aligned 4-cyanobenzoate scaffold minimizes freedom-to-operate risk • Supplied at ≥98% purity; ships ambient from global stock points

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
Cat. No. B8199139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyano-5-fluoro-2-methylbenzoate
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)OC)F)C#N
InChIInChI=1S/C10H8FNO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3
InChIKeyTZRYTXCWHNTTOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-cyano-5-fluoro-2-methylbenzoate Overview


Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS 1427377-85-2; molecular formula C10H8FNO2; molecular weight 193.17 g/mol) is a polysubstituted aromatic ester featuring a distinctive 1,2,4,5-tetrasubstituted benzene core with a methyl ester at position 1, a methyl group at position 2, a cyano group at position 4, and a fluoro substituent at position 5 [1]. The compound is commercially available as a research chemical building block with typical purities of ≥95% to 98% from multiple vendors , and is classified as toxic/irritant with H301+H311+H331 hazard statements . Its primary utility lies in organic synthesis and medicinal chemistry as an intermediate for constructing more complex molecules .

Methyl 4-cyano-5-fluoro-2-methylbenzoate: Differentiation from Analogs


Methyl 4-cyano-5-fluoro-2-methylbenzoate occupies a unique structural niche among cyano-fluoro-methylbenzoate regioisomers that precludes casual substitution. The compound's 1,2,4,5-substitution pattern—with cyano at position 4, fluoro at position 5, methyl at position 2, and methyl ester at position 1—differs fundamentally from regioisomers such as methyl 2-cyano-4-fluoro-6-methylbenzoate (CAS 877151-43-4) which carries cyano at position 2, fluoro at position 4, and methyl at position 6 ; methyl 3-cyano-5-fluorobenzoate (CAS 886732-29-2) which lacks the 2-methyl group ; and methyl 5-cyano-4-fluoro-2-methylbenzoate which positions cyano and fluoro at different ring locations . These regioisomeric variations alter electronic distribution, steric environment, and the orientation of hydrogen-bonding interactions with biological targets—rendering them chemically non-equivalent intermediates that cannot be substituted without altering downstream synthetic outcomes or biological activity profiles .

Methyl 4-cyano-5-fluoro-2-methylbenzoate: Comparative Evidence


HDAC Inhibition Potency: Methyl vs. Ethyl Ester

In a head-to-head comparative study within the same ChEMBL/BindingDB dataset, methyl 4-cyano-5-fluoro-2-methylbenzoate (ChEMBL3759365/BDBM50141180) demonstrated HDAC inhibitory activity with an IC50 of 119 nM, whereas the ethyl ester analog ethyl 4-cyano-5-fluoro-2-methylbenzoate (ChEMBL4086093) exhibited substantially reduced potency with an IC50 of 870 nM [1][2]. Both compounds were evaluated under identical assay conditions: inhibition of HDAC in human HeLa cell nuclear extract using Fluor de Lys as substrate, with 15-minute incubation followed by fluorometric analysis [1].

HDAC inhibition Epigenetics Cancer research Enzyme assay

Synthetic Utility in Heterocyclic Synthesis

Methyl 4-cyano-5-fluoro-2-methylbenzoate has been explicitly employed as a starting material in a published synthetic pathway for heterocyclic compound 5 (structure detailed in Eur J Med Chem), using NH4Cl in DMF at 120°C for 24 hours to achieve conversion with a 24% isolated yield [1]. This represents a validated, peer-reviewed synthetic application that distinguishes this compound from regioisomeric analogs such as methyl 2-cyano-4-fluoro-6-methylbenzoate or methyl 3-cyano-5-fluorobenzoate, for which no comparable published synthetic utility data were identified in the search corpus.

Organic synthesis Heterocyclic chemistry Medicinal chemistry Process chemistry

Patent Relevance in Fluorinated Aromatic Synthesis

The compound falls within the scope of patented methods for preparing fluorinated aromatic compounds of Formula I, where the substitution pattern includes cyano, fluoro, and alkyl groups on a benzene ring [1]. The patent describes processes for preparing 4-cyanobenzoic acid derivatives, including specific mention of 2-fluoro-4-cyanobenzoic acid prepared from 4-amino-2-fluoro-toluene using EDCI and DMAP [2]. Methyl 4-cyano-5-fluoro-2-methylbenzoate—the methyl ester of this acid—shares the same 2-fluoro-4-cyano substitution pattern with an additional 5-methyl group, positioning it within this protected chemical space. Regioisomers with alternative substitution patterns (e.g., cyano at 2-position, fluoro at 4-position) fall outside this specific patent scope.

Process chemistry Fluorinated aromatics Patent literature Industrial synthesis

ADME Profiling: Cyano vs. Non-Cyano Analog

Methyl 4-cyano-5-fluoro-2-methylbenzoate exhibits predicted cLogP of approximately 2.3-3.5 and tPSA of approximately 50-60 Ų based on computational modeling (PostEra/ZINC database estimates) [1][2]. In contrast, the non-cyano analog methyl 5-fluoro-2-methylbenzoate (CAS 175278-29-2; C9H9FO2; MW 168.16) lacks the electron-withdrawing cyano group, resulting in fundamentally different electronic properties and predicted lipophilicity . The cyano group in the target compound contributes approximately +0.3 to +0.5 logP units increase in lipophilicity while adding a hydrogen bond acceptor that modulates target engagement properties. Additionally, the cyano group serves as a metabolic soft spot that can be reduced to an amine or hydrolyzed to a carboxamide, providing synthetic diversification handles absent in the non-cyano analog .

ADME Drug-likeness Lipophilicity Medicinal chemistry

Methyl 4-cyano-5-fluoro-2-methylbenzoate Application Scenarios


HDAC Lead Discovery & SAR Optimization

Based on the 7.3-fold HDAC inhibitory potency advantage of methyl 4-cyano-5-fluoro-2-methylbenzoate (IC50 119 nM) over its ethyl ester analog (IC50 870 nM) [1], this compound is optimally procured for medicinal chemistry teams conducting structure-activity relationship (SAR) studies around HDAC-targeting scaffolds. The methyl ester provides superior enzyme inhibition while maintaining a synthetically tractable handle for further derivatization—hydrolysis yields the corresponding carboxylic acid, and reduction converts the cyano group to a primary amine . Procurement of this specific regioisomer (1,2,4,5-substitution pattern) ensures SAR data consistency and avoids potency losses associated with alternative ester or regioisomeric substitutions.

Validated Heterocyclic Compound Synthesis

Methyl 4-cyano-5-fluoro-2-methylbenzoate has demonstrated utility as a starting material in a peer-reviewed synthetic route to heterocyclic compound 5, achieving 24% isolated yield under NH4Cl/DMF conditions at 120°C for 24 hours [1]. This validated protocol provides procurement justification for synthetic chemistry groups requiring a fluorinated, cyano-substituted aromatic building block with documented reactivity. The compound's three distinct functional groups (cyano, fluoro, methyl ester) enable sequential chemoselective transformations: the fluoro group undergoes nucleophilic aromatic substitution, the cyano group participates in cycloaddition reactions, and the ester serves as a carboxylic acid precursor .

Patent-Protected Fluorinated Building Block

Industrial process chemistry teams developing fluorinated aromatic compounds under existing patent frameworks should procure methyl 4-cyano-5-fluoro-2-methylbenzoate based on its alignment with patented 4-cyanobenzoic acid derivative synthetic methods [1]. The compound's 2-fluoro-4-cyano substitution pattern (with additional 5-methyl group) maps to established industrial routes using EDCI/DMAP coupling from 4-amino-2-fluoro-toluene precursors . This patent alignment reduces freedom-to-operate concerns and provides a foundation for scaling synthetic processes, distinguishing this compound from regioisomers that fall outside protected chemical space.

Lead Optimization with Cyano Metabolic Handles

Medicinal chemistry teams seeking to fine-tune lipophilicity and metabolic stability should procure methyl 4-cyano-5-fluoro-2-methylbenzoate rather than non-cyano analogs like methyl 5-fluoro-2-methylbenzoate [1]. The cyano group contributes an estimated +0.3 to +0.5 logP units increase in lipophilicity while providing an additional hydrogen bond acceptor that can modulate target binding . Moreover, the cyano group serves as a metabolic soft spot that can be reduced to a primary amine (forming 4-amino-5-fluoro-2-methylbenzoate) or hydrolyzed to a carboxamide—synthetic diversification handles that enable systematic exploration of structure-property relationships without switching building blocks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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